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molecular formula C15H18N2O5 B8342638 1-tert-Butyl 6-methyl 4-hydroxy-2-methyl-1H-benzo[d]imidazole-1,6-dicarboxylate

1-tert-Butyl 6-methyl 4-hydroxy-2-methyl-1H-benzo[d]imidazole-1,6-dicarboxylate

Cat. No. B8342638
M. Wt: 306.31 g/mol
InChI Key: ALRUURDOBOBSFZ-UHFFFAOYSA-N
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Patent
US07723321B2

Procedure details

A mixture of 1-(1,1-dimethylethyl) 6-methyl 2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-1,6-dicarboxylate (12.1 g, crude, STEP 2) and 20% palladium hydroxide (6.0 g) in tetrahydrofuran (250 mL) was stirred under hydrogen gas for 2 hours. The resulted mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuum. The residue was washed with hexane/diethyl ether (10:1) to give the title compound as a white solid (3.02 g, 28% for 3 steps).
Name
1-(1,1-dimethylethyl) 6-methyl 2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-1,6-dicarboxylate
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[C:5]2[CH:14]=[C:15]([C:26]([O:28][CH3:29])=[O:27])[CH:16]=[C:17]([O:18]CC3C=CC=CC=3)[C:4]=2[N:3]=1>O1CCCC1.[OH-].[Pd+2].[OH-]>[OH:18][C:17]1[C:4]2[N:3]=[C:2]([CH3:1])[N:6]([C:7]([O:9][C:10]([CH3:12])([CH3:13])[CH3:11])=[O:8])[C:5]=2[CH:14]=[C:15]([C:26]([O:28][CH3:29])=[O:27])[CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
1-(1,1-dimethylethyl) 6-methyl 2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-1,6-dicarboxylate
Quantity
12.1 g
Type
reactant
Smiles
CC1=NC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2OCC2=CC=CC=C2)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
6 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen gas for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulted mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuum
WASH
Type
WASH
Details
The residue was washed with hexane/diethyl ether (10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC(=CC=2N(C(=NC21)C)C(=O)OC(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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